
lithium;3,4-dimethyl-2H-thiophen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,4-dimethyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of lithium in this compound adds unique properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,4-dimethyl-2H-thiophen-2-ide typically involves the reaction of 3,4-dimethyl-2H-thiophen-2-one with a lithium reagent. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether. The reaction conditions usually require low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and yield of the compound. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,4-dimethyl-2H-thiophen-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Lithium;3,4-dimethyl-2H-thiophen-2-ide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of lithium;3,4-dimethyl-2H-thiophen-2-ide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3,4-dimethoxybenzoate
- Lithium;3-methyl-2H-thiophen-2-ide
Uniqueness
Lithium;3,4-dimethyl-2H-thiophen-2-ide is unique due to the presence of both lithium and the 3,4-dimethyl substitution on the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
583855-46-3 |
|---|---|
Molecular Formula |
C6H7LiS |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
lithium;3,4-dimethyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C6H7S.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
GFAVIINVYRWBCR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CS[C-]=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


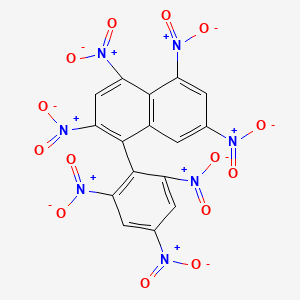



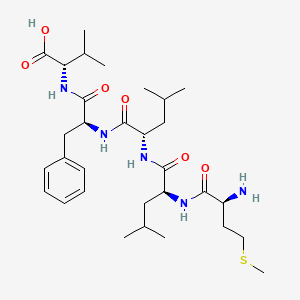
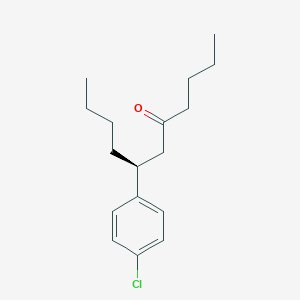
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)

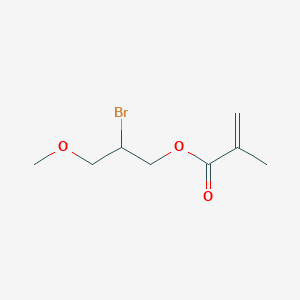
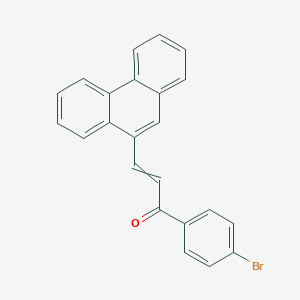
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
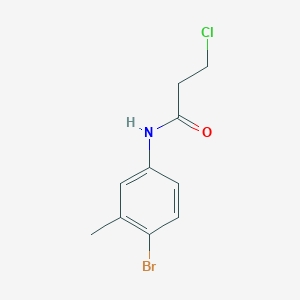
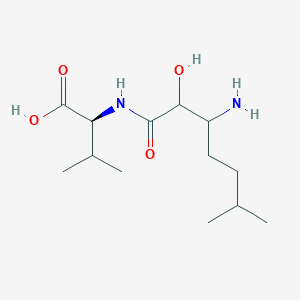
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
